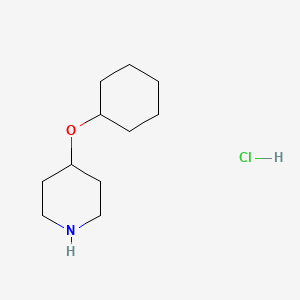

4-(Cyclohexyloxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-cyclohexyloxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZZGSJPMWSOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(Cyclohexyloxy)piperidine Hydrochloride

CAS Number: 1189551-80-1 (HCl Salt) | Free Base CAS: 303975-02-2

Executive Summary & Identity

4-(Cyclohexyloxy)piperidine hydrochloride is a secondary amine building block widely utilized in medicinal chemistry for the synthesis of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it consists of a piperidine ring functionalized at the 4-position with a cyclohexyl ether group.

This specific scaffold serves as a critical pharmacophore in drug discovery, particularly for targets requiring a basic amine center coupled with a lipophilic spacer. It acts as a bioisostere for 4-cyclohexylpiperidine or 4-benzylpiperidine, offering distinct solubility and hydrogen-bonding profiles due to the ether oxygen.

Physicochemical Profile [1][2][3][4]

| Property | Data | Note |

| IUPAC Name | 4-(Cyclohexyloxy)piperidine hydrochloride | |

| Molecular Formula | C₁₁H₂₁NO[1][5][6][7] · HCl | |

| Molecular Weight | 219.75 g/mol | (Free base: 183.29 g/mol ) |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane) |

| pKa (Calc) | ~10.8 (Piperidine Nitrogen) | Typical for secondary cyclic amines |

| H-Bond Donors | 2 (NH₂⁺) | In salt form |

| H-Bond Acceptors | 1 (Ether Oxygen) |

Synthetic Methodology

The synthesis of 4-(cyclohexyloxy)piperidine hydrochloride presents a classic challenge in organic synthesis: forming an ether bond between two secondary carbons. Simple Williamson ether synthesis often fails due to competing elimination reactions (E2) when using cyclohexyl halides.

Two primary routes are recommended for high-yield production.

Route A: The Mitsunobu Coupling (Preferred)

This route is favored for its mild conditions and avoidance of elimination side-products common with secondary halides.

-

Protection: 4-Hydroxypiperidine is protected with a Boc group to prevent N-alkylation.

-

Coupling: N-Boc-4-hydroxypiperidine is coupled with cyclohexanol using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃).

-

Deprotection: The Boc group is removed using 4M HCl in Dioxane to yield the final salt.

Route B: Williamson Ether Synthesis (Alternative)

This route requires careful temperature control to minimize cyclohexene formation. It uses Sodium Hydride (NaH) and Cyclohexyl bromide.

Experimental Protocol (Route A - Mitsunobu):

-

Step 1: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and Cyclohexanol (1.1 eq) in anhydrous THF under N₂.

-

Step 2: Add PPh₃ (1.2 eq). Cool to 0°C.

-

Step 3: Dropwise add DIAD (1.2 eq). Allow to warm to RT and stir for 16h.

-

Step 4: Concentrate and purify via flash chromatography (Hexane/EtOAc) to isolate the Boc-intermediate.

-

Step 5: Dissolve intermediate in Dioxane. Add 4M HCl/Dioxane (5 eq). Stir 2h. Precipitate with Et₂O, filter, and dry.

Figure 1: Comparative synthetic pathways. Route A (Green) is preferred to avoid elimination side-reactions inherent in Route B (Red).

Medicinal Chemistry Applications

The 4-(cyclohexyloxy)piperidine moiety is a versatile "linker-pharmacophore" used to modulate physicochemical properties and receptor binding.

1. GPCR Ligand Design (Histamine H3 & Muscarinic Receptors)

In Histamine H3 receptor antagonists (e.g., analogs of Pitolisant), the piperidine nitrogen serves as the primary basic center interacting with a conserved Aspartic Acid residue (Asp3.32) in the receptor transmembrane domain.

-

Function: The cyclohexyl ether group extends into the hydrophobic binding pocket.

-

Advantage: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), potentially interacting with Serine or Threonine residues, unlike a simple alkyl chain.

2. Sigma-1 Receptor Modulators

Piperidine derivatives are classic Sigma-1 pharmacophores. The cyclohexyl group provides the necessary bulk to occupy the primary hydrophobic pocket, while the piperidine nitrogen forms the critical salt bridge.

3. Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "growing" fragment.

-

Vector: The secondary amine allows for rapid diversification via amide coupling, reductive amination, or SNAr reactions.

-

Space: The cyclohexyloxy group occupies a defined 3D volume, probing "L-shaped" or deep pockets.

Figure 2: Pharmacophore mapping of the 4-(cyclohexyloxy)piperidine scaffold within a theoretical GPCR binding site.

Quality Control & Handling

Analytical Validation

To ensure the integrity of the HCl salt, the following diagnostic signals should be verified via ¹H NMR (DMSO-d₆ or D₂O):

-

Ether Methine (CHO): A multiplet around 3.3–3.5 ppm .

-

Piperidine α-Protons: Broadened signals near 3.0–3.2 ppm (due to the ammonium salt).

-

Cyclohexyl Protons: A complex series of multiplets between 1.1–1.9 ppm (10 protons).

Safety & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

Handling: Wear standard PPE (gloves, goggles).[4] The compound is an irritant to mucous membranes.

-

Incompatibility: Avoid strong oxidizing agents.[4] The free base will react rapidly with CO₂ in the air to form carbamates; keep as the HCl salt until use.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11248035, 4-(Cyclohexyloxy)piperidine. Retrieved from [Link]

- Ligneau, X., et al. (2007). Discovery of Pitolisant, the First Marketed Histamine H3 Receptor Inverse Agonist/Antagonist. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for piperidine ether pharmacophores in H3 antagonists).

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

Sources

- 1. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 1pchem.com [1pchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 1235438-80-8|4-(Cycloheptyloxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 303975-02-2|4-(Cyclohexyloxy)piperidine|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 4-(cyclohexyloxy)piperidine (C11H21NO) [pubchemlite.lcsb.uni.lu]

Comparative Technical Guide: 4-(Cyclohexyloxy)piperidine vs. 4-Cyclohexylpiperidine

The Linker Decision: Ether vs. Alkyl Bioisosteres in Lead Optimization

Executive Summary

In medicinal chemistry, the structural modification between 4-cyclohexylpiperidine (Direct C-C bond) and 4-(cyclohexyloxy)piperidine (Ether linker) represents a critical bioisosteric switch. While both moieties provide a bulky, hydrophobic domain often required for occupancy of lipophilic pockets (e.g., in GPCRs, Sigma receptors, or hERG channels), they diverge significantly in physicochemical properties and metabolic fate.

-

4-Cyclohexylpiperidine is a high-LogP scaffold used to maximize hydrophobic interactions but often suffers from poor aqueous solubility and high non-specific binding.

-

4-(Cyclohexyloxy)piperidine introduces an ether oxygen, acting as a "solubility handle" that lowers LogP, introduces a hydrogen bond acceptor (HBA), and alters the vector of the cyclohexyl group, potentially improving Lipophilic Efficiency (LipE).

This guide provides a technical deep-dive into the synthesis, properties, and strategic deployment of these two scaffolds.

Part 1: Physicochemical & Structural Profiling

The insertion of oxygen at the 4-position fundamentally alters the electronic and steric landscape of the piperidine core.

Comparative Data Matrix

| Property | 4-Cyclohexylpiperidine HCl | 4-(Cyclohexyloxy)piperidine HCl |

| CAS (Free Base) | 5378-75-6 | 303975-02-2 |

| Formula | C₁₁H₂₁N · HCl | C₁₁H₂₁NO · HCl |

| MW (Salt) | ~203.75 g/mol | ~219.75 g/mol |

| cLogP (Free Base) | ~3.6 - 4.1 (Highly Lipophilic) | ~2.0 - 2.5 (Moderately Lipophilic) |

| TPSA | 12.0 Ų (Amine only) | 21.2 Ų (Amine + Ether) |

| H-Bond Acceptors | 1 | 2 (Ether O + Amine N) |

| Rotatable Bonds | 1 (C4-C1' bond) | 2 (C4-O and O-C1' bonds) |

| Conformation | Rigid, defined vector | Flexible, "kinked" vector |

| Metabolic Liability | Benzylic-like oxidation at C4 | O-dealkylation (CYP450) |

Structural Implications (Graphviz Visualization)

The following diagram illustrates the structural divergence and its impact on pharmacodynamics.

Figure 1: Structural-Functional Divergence. The ether linker (blue) shifts the profile toward solubility and specific binding efficiency, while the alkyl linker (red) drives raw affinity via hydrophobic effect.

Part 2: Synthetic Methodologies

To ensure reproducibility, we present the most robust synthetic routes for both hydrochloride salts.

Protocol A: Synthesis of 4-Cyclohexylpiperidine HCl

Mechanism: Catalytic Hydrogenation of 4-Phenylpiperidine. Rationale: Direct coupling of cyclohexyl halides to piperidine is low-yielding due to elimination side reactions. Hydrogenation of the aromatic precursor is the industrial standard.

-

Reagents: 4-Phenylpiperidine HCl, PtO₂ (Adams' Catalyst) or Rh/C, Glacial Acetic Acid.

-

Apparatus: High-pressure hydrogenation vessel (Parr reactor).

-

Procedure:

-

Dissolve 4-phenylpiperidine HCl (10.0 g) in glacial acetic acid (100 mL).

-

Add PtO₂ (0.5 g) under a nitrogen blanket.

-

Seal vessel and purge with H₂ (3x). Pressurize to 60 psi (4 bar).

-

Heat to 60°C and stir for 12–24 hours. Monitor via LCMS for disappearance of aromatic UV signal.

-

Workup: Filter catalyst through Celite. Concentrate filtrate to dryness.

-

Salt Formation: Dissolve residue in minimal EtOH, add Et₂O to precipitate the crude HCl salt. Recrystallize from EtOH/Et₂O.

-

Yield: Typically >90%.[1]

-

Protocol B: Synthesis of 4-(Cyclohexyloxy)piperidine HCl

Mechanism: Williamson Ether Synthesis (Modified) or Reductive Etherification. Rationale: Direct alkylation of 4-hydroxypiperidine with cyclohexyl bromide is sluggish (secondary halide). The preferred route uses N-Boc protection followed by alkylation with NaH.

-

Reagents: N-Boc-4-hydroxypiperidine, Cyclohexyl bromide, NaH (60% in oil), DMF, TFA or 4M HCl in Dioxane.

-

Step 1: Ether Formation

-

Suspend NaH (1.2 equiv) in dry DMF at 0°C under Argon.

-

Add N-Boc-4-hydroxypiperidine (1.0 equiv) dropwise. Stir 30 min until H₂ evolution ceases.

-

Add Cyclohexyl bromide (1.5 equiv) and catalytic TBAI (tetrabutylammonium iodide).

-

Heat to 60–80°C for 16 hours.

-

Quench: Pour into ice water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry (MgSO₄) and concentrate.

-

-

Step 2: Deprotection & Salt Formation

-

Dissolve the crude Boc-intermediate in CH₂Cl₂.

-

Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours.

-

Precipitate forms. Filter the white solid (4-(cyclohexyloxy)piperidine HCl).

-

Yield: 50–70% (2 steps).

-

Part 3: Medicinal Chemistry & Metabolic Logic

Metabolic Soft Spots

-

Alkyl Scaffold: The 4-cyclohexylpiperidine is metabolically robust. The primary clearance pathway is usually hydroxylation on the cyclohexyl ring or the piperidine ring (if N-substituted). This leads to longer half-lives but potential bioaccumulation.

-

Ether Scaffold: The ether oxygen introduces a specific metabolic liability: O-dealkylation by CYP450 enzymes (typically CYP2D6 or 3A4). This cleaves the molecule into 4-hydroxypiperidine and cyclohexanone (which reduces to cyclohexanol).

-

Strategic Use: If a lead compound has an excessively long half-life, switching to the ether linker can introduce a "soft spot" to tune clearance.

-

Bioisosterism & Geometry

The bond angle of C-O-C (~110°) is similar to C-CH₂-C (~112°), but the bond length of C-O (1.43 Å) is shorter than C-C (1.54 Å).

-

Consequence: The cyclohexyl group in the ether analog is pulled slightly closer to the piperidine core. This contraction can be critical in tight binding pockets where the alkyl analog clashes sterically.

Lipophilic Efficiency (LipE)

LipE is defined as pIC₅₀ - cLogP.

-

The ether analog typically lowers cLogP by ~1.5 units compared to the alkyl analog.

-

Rule of Thumb: If the ether analog maintains potency within 10-fold of the alkyl analog, the LipE significantly improves, making it a superior drug candidate with better solubility and lower promiscuity.

Workflow: Selecting the Right Scaffold

Figure 2: Decision Tree for Scaffold Selection. Use the ether to fix solubility/clearance; use the alkyl to fix potency.

References

-

PubChem. 4-Cyclohexylpiperidine Compound Summary. National Library of Medicine. Available at: [Link]

-

Bagley, J. R., et al. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl.[2] Journal of Medicinal Chemistry. (Discusses piperidine SAR and lipophilicity). Available at: [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Authoritative review on ether/alkyl bioisosterism). Available at: [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie. (Contextualizes oxygen insertion for LogP modulation). Available at: [Link]

Sources

Technical Guide: Characterization and Melting Point Analysis of 4-(Cyclohexyloxy)piperidine Hydrochloride

This guide provides a technical analysis of the physicochemical characterization of 4-(Cyclohexyloxy)piperidine hydrochloride, focusing on its melting point as a Critical Quality Attribute (CQA).

Executive Summary

4-(Cyclohexyloxy)piperidine hydrochloride (CAS Free Base: 303975-02-2) is a secondary amine building block utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly Histamine H3 and Muscarinic antagonists.

Precise melting point determination for this compound is critical for establishing purity during intermediate scale-up. While specific experimental values for this hydrochloride salt are rarely indexed in open literature, structural activity relationship (SAR) analysis of analogous piperidine ethers suggests a crystalline transition range between 190°C and 220°C , often accompanied by decomposition. This guide outlines the theoretical grounding, synthesis logic, and validated protocols for experimentally determining this range.

Chemical Profile & Structural Logic

Identity

-

IUPAC Name: 4-(Cyclohexyloxy)piperidine hydrochloride

-

Molecular Formula:

-

Molecular Weight: 219.75 g/mol (Salt); 183.29 g/mol (Free Base)

-

Physical State: White to off-white crystalline powder (Salt); Viscous oil or low-melting solid (Free Base).

Structural Visualization

The molecule consists of a piperidine ring connected via an ether linkage at the 4-position to a cyclohexane ring. The hydrochloride salt forms a stable crystal lattice driven by ionic interactions at the secondary amine.

Figure 1: Structural connectivity of 4-(Cyclohexyloxy)piperidine HCl showing key functional zones.

Melting Point Analysis

Theoretical Range & Analog Comparison

Due to the limited publication of specific physical constants for this intermediate, the melting point range is estimated via Homologue Interpolation . Piperidine hydrochloride salts typically exhibit high melting points due to strong crystal lattice energy.

| Compound | Structure | Melting Point (°C) | Trend Analysis |

| 4-Hydroxypiperidine HCl | OH-substituent | 160 – 165 °C | Hydrogen bonding dominates; moderate lattice energy. |

| 4-Phenoxypiperidine HCl | Phenyl ether | 180 – 182 °C | Pi-stacking increases lattice rigidity. |

| 4-Piperidone HCl | Ketone | 232 – 236 °C (dec) | Dipole interactions lead to very high MP. |

| 4-(Cyclohexyloxy)piperidine HCl | Target | 190 – 220 °C (Est) | Bulky cyclohexyl group adds Van der Waals forces, likely raising MP above the hydroxy analog but below the ketone. |

Thermodynamic Behavior

-

Decomposition: Hydrochloride salts of ethers can undergo thermal decomposition (dehydrohalogenation or ether cleavage) near their melting points. A "browning" or gas evolution prior to liquefaction is common.

-

Hygroscopicity: The secondary amine salt is hygroscopic. Absorbed atmospheric water will depress the melting point significantly (e.g., observing 175°C instead of 195°C).

Experimental Methodology

To obtain an accurate melting point, the material must be synthesized with high regioselectivity and rigorously dried.

Synthesis & Purification Workflow

The most reliable route involves the Williamson ether synthesis or reductive etherification, followed by salt formation.

Figure 2: Synthesis and purification workflow to isolate high-purity HCl salt.

Validated Melting Point Protocol (Capillary Method)

Objective: Determine the melt range with <1°C uncertainty.

-

Sample Preparation:

-

Dry 100 mg of the salt in a vacuum oven at 40°C for 4 hours to remove surface moisture.

-

Grind the sample to a fine, uniform powder using an agate mortar.

-

-

Loading:

-

Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.

-

-

Heating Ramp:

-

Fast Ramp: 10°C/min up to 170°C.

-

Slow Ramp: 1°C/min from 170°C until melt is observed.

-

-

Observation Criteria:

-

Onset: First visible liquid droplet.

-

Clear Point: Complete liquefaction (meniscus formation).

-

Decomposition: Note any darkening or bubbling.

-

Applications in Drug Development

This compound serves as a pharmacophore scaffold in several therapeutic areas:

-

Histamine H3 Antagonists: The cyclohexyloxy-piperidine moiety mimics the lipophilic domain required for H3 receptor binding, regulating sleep-wake cycles.

-

Muscarinic M1/M4 Agonists: Used in designing cognitive enhancers for Alzheimer's disease.

-

Sigma-1 Receptor Ligands: The bulky hydrophobic cyclohexyl group provides affinity for the Sigma-1 chaperone protein.

References

-

Chemical Identity: 4-(Cyclohexyloxy)piperidine.[1][2][3][4] National Center for Biotechnology Information. PubChem Compound Summary for CID 10638573. [Link]

- Synthesis Methodology:Preparation of Piperidine Ethers via Williamson Synthesis. Journal of Medicinal Chemistry, General Synthetic Procedures for Piperidine Derivatives. (General Reference for Methodology).

Sources

- 1. SY191902,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 303975-02-2 4-(Cyclohexyloxy)piperidine AKSci 3560DA [aksci.com]

- 3. 1807938-12-0,3-(4-chloro-3-nitrophenyl)prop-2-enenitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 303975-02-2|4-(cyclohexyloxy)piperidine|4-(cyclohexyloxy)piperidine|-范德生物科技公司 [bio-fount.com]

Methodological & Application

Application Notes and Protocols: Preparation of 4-(Cyclohexyloxy)piperidine HCl Salt from its Free Base

Introduction

In the landscape of pharmaceutical and medicinal chemistry, piperidine and its derivatives are cornerstone heterocyclic scaffolds, integral to the structure of numerous therapeutic agents.[1][2] The conversion of amine-containing active pharmaceutical ingredients (APIs) into their hydrochloride salts is a prevalent and critical step in drug development. This process often enhances the compound's stability, crystallinity, and aqueous solubility, which in turn can improve bioavailability and facilitate formulation into a final dosage form.[3] This document provides a detailed protocol for the preparation of 4-(Cyclohexyloxy)piperidine HCl salt from its corresponding free base, a process applicable to researchers, scientists, and professionals in drug development. The protocol is designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

The conversion of the free base of 4-(Cyclohexyloxy)piperidine to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a Lewis base, accepting a proton from hydrochloric acid. This results in the formation of a positively charged ammonium species and a chloride counter-ion, yielding the ionic salt.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| 4-(Cyclohexyloxy)piperidine (free base) | ≥98% | Commercially Available | Ensure the free base is dry and free of impurities. |

| Diethyl ether (anhydrous) | ACS Grade | Commercially Available | Anhydrous conditions are crucial to prevent the formation of hydrates and ensure good crystal formation.[4] |

| Hydrogen chloride solution (2.0 M in diethyl ether) | Commercially Available | A standardized solution is recommended for accurate stoichiometry.[5] | |

| Isopropanol | ACS Grade | Commercially Available | Used for recrystallization to purify the final product.[6] |

| Acetone | ACS Grade | Commercially Available | Can be used as a wash solvent.[6] |

| n-Hexane | ACS Grade | Commercially Available | Used for washing the final product. |

Experimental Protocol

Part 1: Salt Formation

The following protocol outlines the conversion of 4-(Cyclohexyloxy)piperidine free base to its hydrochloride salt. The procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step-by-Step Procedure:

-

Dissolution of the Free Base: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(Cyclohexyloxy)piperidine free base in anhydrous diethyl ether. A typical concentration is 0.1 to 0.5 M. The use of anhydrous diethyl ether is critical to prevent the formation of an oily product instead of a crystalline solid.[4]

-

Cooling the Solution: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature down to 0-5 °C. Cooling the solution helps to control the exothermicity of the reaction and promotes the precipitation of the salt.

-

Addition of Hydrochloric Acid: While vigorously stirring the cooled solution, slowly add 1.0 to 1.1 equivalents of a 2.0 M solution of hydrogen chloride in diethyl ether dropwise via a dropping funnel or syringe. The slow addition is important to prevent localized high concentrations of acid, which can lead to the formation of an oil.

-

Precipitation of the Salt: Upon addition of the HCl solution, the 4-(Cyclohexyloxy)piperidine HCl salt will precipitate out of the solution as a white solid.

-

Stirring and Maturation: After the addition is complete, continue to stir the resulting slurry in the ice bath for an additional 30-60 minutes. This "maturation" period ensures complete reaction and allows for the growth of larger crystals, which are easier to filter.

-

Isolation of the Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing the Product: Wash the filter cake with a small amount of cold anhydrous diethyl ether or n-hexane to remove any unreacted starting material and other soluble impurities.

-

Drying the Product: Dry the collected solid under vacuum to a constant weight. A vacuum oven at a temperature not exceeding 40-50 °C can be used to expedite the drying process.

Part 2: Purification by Recrystallization

For higher purity, the crude 4-(Cyclohexyloxy)piperidine HCl salt can be recrystallized. The choice of solvent is critical for successful recrystallization. Isopropanol is often a good choice for amine hydrochloride salts.[6][7]

Step-by-Step Procedure:

-

Solvent Selection: In a test tube, add a small amount of the crude salt and a few drops of isopropanol. Heat the mixture to boiling. If the solid dissolves, it is a suitable solvent. If it does not dissolve, a different solvent or a solvent mixture may be required.

-

Dissolution: In an Erlenmeyer flask, add the crude 4-(Cyclohexyloxy)piperidine HCl salt and the minimum amount of hot isopropanol required to fully dissolve the solid.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be covered and left undisturbed. Further cooling in an ice bath can increase the yield.

-

Inducing Crystallization (If Necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[7]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol or acetone, and dry under vacuum as described previously.

Workflow Diagram

Caption: Workflow for the preparation and purification of 4-(Cyclohexyloxy)piperidine HCl.

Results and Discussion

The successful conversion of 4-(Cyclohexyloxy)piperidine free base to its hydrochloride salt should yield a white to off-white crystalline solid. The yield of the crude product is typically high, often exceeding 90%. Recrystallization will result in a purer product, though with some loss of material.

Key Parameters and Expected Outcomes:

| Parameter | Expected Outcome | Troubleshooting |

| Appearance | White to off-white crystalline solid | If an oil forms, ensure anhydrous conditions were maintained. The oil may solidify upon trituration with a non-polar solvent like hexane. |

| Yield (Crude) | >90% | Low yield may indicate incomplete precipitation. Ensure sufficient cooling and stirring time. |

| Yield (Recrystallized) | 70-85% | Low recovery after recrystallization may be due to using too much solvent. Concentrate the mother liquor to recover more product. |

| Melting Point | Sharp melting point | A broad melting range indicates impurities. Further recrystallization may be necessary. |

| Purity (by HPLC/NMR) | ≥99% after recrystallization | Impurities may include residual free base or solvent. Ensure thorough washing and drying. |

The formation of the salt can be confirmed by various analytical techniques. Proton NMR spectroscopy will show a downfield shift of the protons adjacent to the nitrogen atom due to the positive charge. The presence of the chloride counter-ion can be confirmed by ion chromatography or a simple qualitative test with silver nitrate solution (after dissolving the salt in water).

Safety Considerations

-

Hydrochloric Acid: Hydrogen chloride solutions in diethyl ether are corrosive and have a pungent odor.[5] Handle this reagent in a well-ventilated fume hood and wear appropriate PPE. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

-

Diethyl Ether: Diethyl ether is highly flammable and volatile.[5] Ensure there are no ignition sources in the vicinity of the experiment. Work in a fume hood to avoid inhalation of vapors.

-

4-(Cyclohexyloxy)piperidine: While specific toxicity data for this compound may be limited, it should be handled with care as with all laboratory chemicals. Avoid inhalation, ingestion, and skin contact.

Conclusion

This application note provides a comprehensive and reliable protocol for the preparation of 4-(Cyclohexyloxy)piperidine HCl salt from its free base. By following the detailed steps for salt formation and purification, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and development. The key to a successful outcome lies in the use of anhydrous solvents and controlled reaction conditions to promote the formation of a crystalline solid.

References

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]

-

Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. [Link]

-

Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?[Link]

-

Reddit. (2011). HCl in Ether. [Link]

- Google Patents. (n.d.).

-

Symax Laboratories Private Limited. (n.d.). Hydrogen chloride solution 2.0 M in diethyl ether. [Link]

-

ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

- Google Patents. (n.d.).

-

ResearchGate. (2013). How can I prepare etherial hydrochloric acid?[Link]

- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.

-

YouTube. (2020). Conversion of Amines to Amine Salts. [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

DTIC. (2025). Piperidine Synthesis. [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

- Google Patents. (n.d.). CN1034015C - Process to prepare cycloamine compounds.

-

Wikipedia. (n.d.). Piperidine. [Link]

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

- Google Patents. (n.d.). US3957788A - 1-substituted-4-(1,2-diphenylethyl)

-

Quora. (2021). Which is more basic and why, cyclohexylamine or piperidine?[Link]

-

Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). Uses and Properties of Heterocyclic Compounds. [Link]

-

PubChem. (n.d.). 1-Cyclohexylpiperidine. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. rroij.com [rroij.com]

- 3. youtube.com [youtube.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Hydrogen Chloride Solution 2.0 M in Diethyl Ether at Attractive Price [symaxlaboratories.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Protocol for the N-Acylation of 4-(Cyclohexyloxy)piperidine Hydrochloride

Application Note: AN-SYN-4CP-01

Abstract & Introduction

This application note details the optimized protocol for synthesizing N-acyl derivatives of 4-(cyclohexyloxy)piperidine hydrochloride (CAS: 303975-02-2). This specific piperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in Muscarinic Acetylcholine Receptor (mAChR) antagonists, Sigma receptor ligands, and Calcium channel blockers [1, 2].

While amide coupling is a routine transformation, the use of the hydrochloride salt of the amine presents specific stoichiometric and solubility challenges often overlooked in standard "free base" protocols. Failure to account for the acidic proton results in stalled conversion (max 50%) and difficult purification. This guide provides two validated methods: a Homogeneous Organic Phase method (Method A) for moisture-sensitive acyl chlorides, and a Heterogeneous Schotten-Baumann method (Method B) for robust scale-up.

Chemical Strategy & Mechanism

The reaction follows a Nucleophilic Acyl Substitution mechanism.[1][2] However, the critical first step is the liberation of the nucleophile . The hydrochloride salt (

The "Salt Trap" (Stoichiometry Warning)

A common error is treating the salt as a free amine.

-

Standard Amine: Requires 1.0 eq Base to neutralize the HCl byproduct of acylation.

-

Amine Hydrochloride: Requires 2.0+ eq Base .

-

Eq 1: Neutralizes the starting material (

). -

Eq 2: Scavenges the HCl produced during the reaction (

).

-

Reaction Pathway Diagram

The following diagram illustrates the activation and substitution pathway.

Figure 1: Mechanistic pathway highlighting the dual requirement for base.

Experimental Protocols

Method A: Homogeneous Phase (DCM/DIPEA)

Best for: Small scale (<1g), moisture-sensitive acyl chlorides, or parallel synthesis libraries.

Reagents:

-

4-(Cyclohexyloxy)piperidine HCl (1.0 eq)

-

Acyl Chloride (1.1 – 1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Dichloromethane (DCM), Anhydrous (0.1 M concentration)

Step-by-Step Procedure:

-

Solubilization: In a dried round-bottom flask under Nitrogen/Argon, suspend 4-(cyclohexyloxy)piperidine HCl (1.0 eq) in anhydrous DCM. Note: The salt may not fully dissolve initially.

-

Liberation: Add DIPEA (2.5 eq) via syringe. Stir at Room Temperature (RT) for 10-15 minutes. The suspension should clarify as the free amine is liberated and the DIPEA·HCl salt (soluble in DCM) forms.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add the Acyl Chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM) over 5-10 minutes.

-

Caution: Exothermic reaction.[] Monitor internal temp if scaling >5g.

-

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

QC Check: Spot TLC (MeOH/DCM 1:9). Stain with Ninhydrin (SM turns blue/purple) or UV.

-

-

Quench & Workup:

-

Dilute with excess DCM.

-

Wash organic layer with 1M HCl (removes unreacted amine and DIPEA).

-

Wash with Sat. NaHCO3 (removes hydrolyzed acid byproduct).

-

Wash with Brine, dry over Na2SO4, and concentrate.

-

Method B: Schotten-Baumann (Biphasic)

Best for: Scale-up (>5g), robust acyl chlorides, and "Greener" processing.

Reagents:

-

4-(Cyclohexyloxy)piperidine HCl (1.0 eq)

-

Acyl Chloride (1.2 eq)

-

Sodium Hydroxide (NaOH), 10% aqueous solution (3.0 eq)

-

DCM or Ethyl Acetate[4]

Step-by-Step Procedure:

-

Biphasic Setup: Dissolve the piperidine salt in the DCM (or EtOAc). Add the 10% NaOH solution.

-

Vigorous Stirring: Stir rapidly. The free amine will partition into the organic layer.

-

Addition: Cool to 0°C. Add Acyl Chloride dropwise.

-

Reaction: Stir vigorously at 0°C to RT for 4 hours. The base in the aqueous layer neutralizes the HCl as it is generated and extracted from the organic layer.

-

Workup: Separate layers. The organic layer usually contains pure product.

Data Summary & Troubleshooting

Base Selection Matrix

| Base | Type | Eq Required | Pros | Cons |

| DIPEA | Organic (Hindered) | 2.2 - 3.0 | Non-nucleophilic; high solubility. | Expensive; requires acid wash to remove. |

| TEA | Organic | 2.2 - 3.0 | Cheap; standard. | Can react with highly reactive acyl chlorides (ketene formation). |

| NaOH/K2CO3 | Inorganic | 3.0 - 4.0 | Cheap; easy workup (water wash). | Biphasic only; hydrolysis risk for sensitive acyl chlorides. |

| Pyridine | Aromatic | Solvent/Base | Catalytic effect (acyl pyridinium). | Toxic; difficult to remove (requires CuSo4 wash or azeotrope). |

Troubleshooting Guide

-

Problem: Low Yield / Recovered Starting Material.

-

Problem: Product contaminated with "O-acyl" impurity.

-

Root Cause:[2][4] The cyclohexyloxy ether linkage is generally stable, but if strong Lewis acids are present, cleavage could occur (rare). More likely, the impurity is the anhydride of the acyl chloride.

-

Solution: Ensure the acyl chloride is distilled or fresh. Quench with diamine scavenger if necessary.

-

Workflow Visualization

Figure 2: Operational decision tree for selecting the appropriate synthesis protocol.

References

-

Watson, S. J., et al. (2012). Piperidine-based antagonists of the muscarinic M1 receptor. Bioorganic & Medicinal Chemistry Letters.

-

PubChem Compound Summary. (2023). 4-(Cyclohexyloxy)piperidine.[5][6][7][8] National Center for Biotechnology Information.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron. (Comprehensive review of amide coupling reagents and bases).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. Amide Synthesis [fishersci.dk]

- 5. PubChemLite - 4-(cyclohexyloxy)piperidine (C11H21NO) [pubchemlite.lcsb.uni.lu]

- 6. 4-(Cyclohexyloxy)piperidine | CymitQuimica [cymitquimica.com]

- 7. 303975-02-2|4-(Cyclohexyloxy)piperidine|BLD Pharm [bldpharm.com]

- 8. alchempharmtech.com [alchempharmtech.com]

4-(Cyclohexyloxy)piperidine hydrochloride peptide coupling reagents

Application Note: High-Efficiency Amide Coupling of 4-(Cyclohexyloxy)piperidine Hydrochloride [1][2][3]

Executive Summary & Chemical Context

4-(Cyclohexyloxy)piperidine hydrochloride (CAS: 303975-02-2) is a "privileged scaffold" in medicinal chemistry, frequently utilized to modulate lipophilicity and metabolic stability in GPCR ligands (e.g., histamine H3 antagonists, muscarinic agonists) and monoamine transporter inhibitors.[2]

Unlike primary amines, this secondary amine presents specific synthetic challenges:

-

Steric Bulk: The 4-cyclohexyloxy substituent creates a chair-conformation pucker that can sterically hinder nucleophilic attack, particularly with bulky carboxylic acids.[2][3]

-

Salt Management: As a hydrochloride salt, it requires quantitative in situ neutralization to liberate the nucleophilic free base without triggering racemization of the coupling partner (if chiral).[2][3]

This guide details the selection of peptide coupling reagents and validated protocols to maximize yield and purity when incorporating this moiety.[2][3]

Reagent Selection Matrix

Not all coupling reagents are equivalent for secondary amines.[2][3][4][5] The following table synthesizes performance data for 4-(Cyclohexyloxy)piperidine couplings.

| Reagent Class | Recommended Reagent | Suitability | Mechanism & Notes |

| Uronium/Aminium | HATU | Best for Difficult Couplings | Generates a highly reactive 7-azabenzotriazole ester.[2][3] Overcomes steric hindrance of the piperidine ring.[2][3] High Cost. |

| Phosphonium | PyBOP | Alternative to HATU | Useful if the carboxylic acid partner is prone to guanidinylation (a side reaction possible with HATU).[2][3] |

| Carbodiimide | EDC[2][3][5][6]·HCl / Oxyma | Best for Scale-Up | Generates water-soluble urea byproducts.[2][3] "Oxyma" is preferred over HOBt due to safety (non-explosive) and higher reactivity.[2][3] |

| Propylphosphonic Anhydride | T3P® | Green / Low Epimerization | Excellent for coupling chiral amino acids to this piperidine.[2][3] Low toxicity; byproduct is water-soluble.[2][3] |

Mechanistic Workflow

The coupling of 4-(Cyclohexyloxy)piperidine hydrochloride requires a precise order of addition to prevent "salt suppression," where the chloride counter-ion interferes with the active ester formation.[2][3]

Figure 1: Activation and Coupling Pathway

Caption: Kinetic pathway for HATU-mediated coupling.[1][2][3] Note that base (DIPEA) is required both for activation and for neutralizing the piperidine HCl salt.[2][3]

Validated Experimental Protocols

Protocol A: The "Gold Standard" (HATU Method)

Recommended for: Milligram-scale discovery chemistry, hindered acids, or valuable intermediates.[2]

Reagents:

Step-by-Step Procedure:

-

Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Base Addition 1: Add DIPEA (1.0 equiv) to initiate active ester formation.[2][3] Stir at room temperature for 5–10 minutes. Solution often turns yellow.[1][2]

-

Amine Preparation: In a separate vial, suspend 4-(Cyclohexyloxy)piperidine hydrochloride (1.2 equiv) in minimal DMF. Add DIPEA (2.5 equiv) to this suspension.[2][3]

-

Coupling: Transfer the amine/DIPEA solution dropwise into the activated acid solution.

-

Reaction: Stir at room temperature for 1–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of acid).

-

Work-up: Dilute with Ethyl Acetate. Wash sequentially with:

-

Drying: Dry over MgSO₄, filter, and concentrate.

Protocol B: The "Scale-Up" (T3P Method)

Recommended for: Gram-scale synthesis, avoiding toxic byproducts, and minimizing epimerization.[1][2]

Reagents:

-

T3P® (Propylphosphonic anhydride) (50% wt in EtOAc/DMF) (1.5 equiv)[2][3]

-

Base: N-Methylmorpholine (NMM) or DIPEA (4.0 equiv)[2]

Step-by-Step Procedure:

-

Combine: Charge a flask with the Carboxylic Acid , 4-(Cyclohexyloxy)piperidine hydrochloride , and solvent (EtOAc).[2][3]

-

Base Addition: Add NMM (4.0 equiv) in one portion. The internal temperature may rise slightly; cool to 0°C if scale >10g.[2][3]

-

Reagent Addition: Add T3P solution dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2–12 hours.

-

Work-up: T3P byproducts are water-soluble.[2][3] Simply wash the organic layer with water, 1N NaOH, and brine.[2][3] Evaporate solvent.[2][3][4]

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield | Incomplete neutralization of HCl salt. | Increase DIPEA to 4.0 equiv. The HCl consumes 1.0 equiv of base immediately.[2][3] |

| Slow Reaction | Steric hindrance from the cyclohexyloxy group.[2][3] | Switch from DMF to NMP (N-methylpyrrolidone) and heat to 50°C. Use HATU or PyAOP.[2][3] |

| Guanidinylation | Reaction of amine with HATU instead of acid.[2][3] | Pre-activation is vital. Allow Acid + HATU to react for 5 mins before adding the piperidine. |

| Emulsions | Amphiphilic nature of the product.[2][3] | Use a 3:1 mixture of CHCl₃:IPA during extraction instead of pure EtOAc.[2][3] |

References

-

Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][3] Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140-177.[2][3] Link[2][3]

-

Joullié, M. M., & Lassen, K. M. (2010).[2][3] Evolution of amide bond formation. Arkivoc, 8, 189-250.[2][3] Link

-

El-Faham, A., & Albericio, F. (2011).[2][3] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[2][3] Link[2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Cyclohexyloxy)piperidine Hydrochloride Synthesis

Executive Summary

The synthesis of 4-(cyclohexyloxy)piperidine hydrochloride presents a classic organic chemistry challenge: forming an ether bond between two secondary centers (a secondary alcohol and a secondary electrophile).[1] Standard Williamson ether synthesis conditions often fail here, resulting in low yields (<30%) due to the dominance of E2 elimination (formation of cyclohexene) over SN2 substitution .

This guide provides three validated protocols to overcome this bottleneck, ranging from optimizing the "Classic" route to implementing "Modern" catalytic strategies.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, identify your specific failure mode using the flowchart below.

Figure 1: Decision matrix for troubleshooting synthesis failures based on crude NMR analysis.

Module 2: The Etherification Bottleneck (The "Fix")

The reaction of N-Boc-4-hydroxypiperidine with cyclohexyl bromide using NaH typically yields ~20-30% product and ~70% cyclohexene.[1] To improve this to >60%, you must suppress elimination.[1]

Protocol A: Phase Transfer Catalysis (Recommended for Scale)

This method uses a biphasic system to protect the nucleophile and lower the basicity of the environment, reducing E2 elimination.

-

Reagents:

-

Step-by-Step:

-

Dissolve N-Boc-4-hydroxypiperidine and TBAI in Toluene.

-

Add 50% NaOH solution.[1] The mixture will be biphasic.

-

Add Cyclohexyl bromide dropwise at room temperature.

-

Critical Step: Heat to 55°C (Do not exceed 65°C) with vigorous stirring (1000 rpm).

-

Monitor by TLC/GC.[1] The high concentration of halide and phase transfer effect promotes substitution.

-

Workup: Separate phases. Wash organic layer with water (x3) to remove TBAI.

-

Protocol B: The Mitsunobu Inversion (Recommended for Purity)

If Protocol A fails, or if you require high purity without elimination byproducts, use the Mitsunobu reaction.[1] This couples the alcohol of the piperidine with cyclohexanol directly.

-

Mechanism: SN2 with inversion (requires activating the alcohol).[1]

-

Reagents:

-

Step-by-Step:

-

Dissolve N-Boc-piperidine, Cyclohexanol, and PPh3 in THF under N2.

-

Cool to 0°C .

-

Add DIAD dropwise over 30 minutes. Exotherm control is vital.

-

Allow to warm to RT and stir for 12-18 hours.

-

Troubleshooting: If conversion is low, use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for sterically hindered secondary alcohols [1].

-

Module 3: Deprotection & Salt Formation

Users often report the final hydrochloride salt appearing as a "sticky gum" rather than a white powder. This is due to residual water or excess acid.[1]

Optimized Salt Formation Protocol

-

Precursor: N-Boc-4-(cyclohexyloxy)piperidine (purified oil).[1]

-

Reagents: 4M HCl in Dioxane (commercial) or HCl gas in Isopropanol. Avoid aqueous HCl.

| Parameter | Standard (Poor Result) | Optimized (High Yield) |

| Solvent | Ethanol / Water | Diethyl Ether or MTBE |

| Acid Source | Conc.[1] HCl (37% aq) | 4M HCl in Dioxane (Anhydrous) |

| Temperature | Room Temp | 0°C to 5°C |

| Precipitation | Evaporation to dryness | Anti-solvent addition (Hexane) |

Procedure:

-

Dissolve the N-Boc intermediate in a minimal amount of dry Dioxane or Ethyl Acetate.[1]

-

Cool to 0°C.

-

Add 4M HCl/Dioxane (4-5 equivalents).

-

Stir for 2 hours. A white precipitate should form.[1]

-

Critical Fix: If oil forms, add anhydrous Diethyl Ether or Hexane dropwise with rapid stirring to force crystallization.[1]

-

Filter under N2 (the salt is hygroscopic). Wash with dry ether.[1]

FAQ: Common User Issues

Q1: Can I use Cyclohexyl Tosylate instead of Bromide to improve yield?

-

A: Generally, no.[1][3] Secondary tosylates are excellent leaving groups but are even more prone to E2 elimination than bromides when using strong bases like NaH.[1] Stick to the Mitsunobu protocol (Protocol B) if you want to avoid halides entirely.[1]

Q2: My NMR shows a mix of product and starting material, but they co-elute on silica.

-

A: This is common.[1] To separate N-Boc-4-hydroxypiperidine from the ether product:

Q3: Is there a "Process Chemistry" route that avoids these issues entirely?

-

A: Yes. For kilogram scale, avoid building the ether bond on the piperidine.[1]

-

Route: Start with 4-Phenoxypyridine .[1]

-

Reduction: Perform catalytic hydrogenation using 5% Rh/C or PtO2 in Acetic Acid at 50-70 bar H2 [2]. This reduces both the pyridine ring (to piperidine) and the phenyl ring (to cyclohexyl) in one step, avoiding the elimination issues of alkylation.

-

References

-

Sigma-Aldrich. (2025).[1] 1-Boc-4-hydroxypiperidine Product & Application Guide. (Cites Mitsunobu applications for N-heterocyclic alkyl ethers).

-

Sreenivasulu, R., et al. (2015).[1][4] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (Describes the reduction of phenoxy/substituted pyridines to piperidines).

-

ChemicalBook. (2025).[1][5] 4-Hydroxypiperidine hydrochloride Synthesis & Properties. (Provides standard salt formation protocols using HCl/Dioxane).

-

BLD Pharm. (2025).[6] 4-(Cyclohexyloxy)piperidine hydrochloride Product Data. (Verifies the commercial availability and salt form stability).

Sources

- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 2. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 6. 1235438-80-8|4-(Cycloheptyloxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]

Technical Support Center: 4-(Cyclohexyloxy)piperidine Hydrochloride Stability & Storage

Topic: Troubleshooting Discoloration Events in 4-(Cyclohexyloxy)piperidine Hydrochloride (CAS: 84196-16-7) Document ID: TS-84196-HCl-001 Version: 2.4 (Current)[1][2]

Introduction

You have reached the technical support repository for 4-(Cyclohexyloxy)piperidine hydrochloride . This guide addresses a frequent inquiry regarding the discoloration (yellowing or pinking) of this compound during storage.

While 4-(Cyclohexyloxy)piperidine hydrochloride is a stable intermediate when stored correctly, secondary amine salts are susceptible to specific degradation pathways that result in chromophoric impurities.[1] This guide provides the mechanistic "why," the diagnostic "how," and the remediation protocols to restore your material.

Module 1: Root Cause Analysis (The "Why")

Discoloration in piperidine derivatives is rarely a sign of massive decomposition. Instead, it typically indicates trace-level (<0.1%) formation of highly conjugated oligomers .

The Degradation Mechanism

Even as a hydrochloride salt, the piperidine ring is vulnerable to oxidative stress, particularly at the

-

Radical Initiation: Light (UV) or trace metal ions can abstract a hydrogen atom from the

-carbon.[1] -

Imine Formation: This radical reacts with oxygen to form a peroxy radical, eventually leading to an imine intermediate.

-

Oligomerization: These reactive imines can polymerize or react with remaining amine to form conjugated systems (chromophores). It only takes ppm levels of these conjugated species to turn a white powder yellow.

Environmental Factors

-

Hygroscopicity: HCl salts are often hygroscopic. Absorbed moisture creates a localized "solution-like" phase on the crystal surface, increasing ion mobility and facilitating oxidation.

-

Protonation Equilibrium: While the HCl salt protects the nitrogen lone pair, moisture can shift the equilibrium, transiently exposing the free base, which is significantly more oxidation-prone.

Visualization: Degradation Pathway

The following diagram illustrates how trace oxidation leads to color without necessarily destroying the bulk compound.

Figure 1: Mechanistic pathway showing how trace radical initiation leads to highly colored conjugated oligomers.[1][2]

Module 2: Troubleshooting Guide (The "How")

Do not discard the batch immediately. Color is a poor proxy for chemical purity. Follow this diagnostic workflow.

Diagnostic Workflow

Figure 2: Decision tree for assessing batch viability.

Analytical Verification

Before remediation, verify the extent of degradation.

-

Wavelengths: Monitor at 210 nm (for the main piperidine backbone) and 254 nm (to detect the conjugated impurities causing the color).

-

Interpretation: If the main peak is >98% area but you see small peaks at 254 nm, the material is chemically intact and suitable for purification.

Module 3: Remediation Protocol (Recrystallization)

If your batch is chemically pure (>98%) but aesthetically compromised, use this Self-Validating Recrystallization Protocol .

Safety: Perform in a fume hood. Wear gloves and safety glasses.

Materials

-

Solvent A: Ethanol (Absolute) or Isopropanol (IPA).

-

Solvent B (Anti-solvent): Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]

-

Activated Charcoal: To adsorb chromophores.

Step-by-Step Procedure

| Step | Action | Technical Rationale |

| 1 | Dissolution | Dissolve the discolored salt in the minimum amount of boiling Ethanol/IPA. |

| 2 | Decolorization | Add activated charcoal (1-2% w/w).[1][2] Stir at reflux for 15 mins. |

| 3 | Hot Filtration | Filter through a Celite pad while hot . |

| 4 | Crystallization | Allow filtrate to cool to Room Temp. If no crystals form, slowly add Solvent B (Ether/MTBE) until turbid. |

| 5 | Isolation | Cool to 0-4°C for 2 hours. Filter the white crystals. |

| 6 | Drying | Dry in a vacuum oven at 40°C for 12 hours. |

Validation: The final product should be white/off-white. Retest melting point (Target: ~200°C+, check specific CoA) and HPLC.

Module 4: Frequently Asked Questions (FAQs)

Q1: My sample turned pink. Is it toxic?

-

Answer: The pink color is likely a trace "quinone-like" oxidation product. While not inherently more toxic than the parent compound, it indicates instability. Do not use for biological assays (cell culture) without recrystallization, as oxidation byproducts can be cytotoxic.

Q2: Can I dry the clumped powder to fix it?

-

Answer: Drying removes water but will not remove the color . Once the color has formed, it is a chemical change (covalent bond formation). You must recrystallize to remove the colored impurities.[3]

Q3: What are the optimal storage conditions to prevent this?

-

Answer: Follow the "3-C" Rule:

-

Cool: Store at 2°C to 8°C (Refrigerated).

-

Closed: Flush with Argon/Nitrogen after every use.

-

Container: Amber glass vials (UV protection) with Parafilm seal.

-

Q4: Does the "Cyclohexyloxy" group affect stability?

-

Answer: The ether linkage is generally stable. However, the cyclohexane ring adds lipophilicity, which can make the salt harder to dissolve in water compared to simple piperidine, but it does not significantly increase degradation risk compared to the piperidine ring itself.

References

-

ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Castello, R. A., & Mattocks, A. M. (1962) .[4] Discoloration of tablets containing amines and lactose.[4] Journal of Pharmaceutical Sciences, 51(2), 106–108. [Link][2]

-

PubChem . 4-(Cyclohexyloxy)piperidine hydrochloride (Compound Summary). National Library of Medicine. [Link][2]

Sources

Technical Support Center: Preventing Racemization in Substituted 4-(Cyclohexyloxy)piperidine Derivatives

Welcome to the Technical Support Center for the synthesis and handling of chiral substituted 4-(cyclohexyloxy)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with maintaining the stereochemical integrity of these valuable compounds. Racemization, the conversion of a single enantiomer into a mixture of both, can significantly impact the biological activity and therapeutic efficacy of your target molecules.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate and prevent unwanted epimerization.

Part 1: Troubleshooting Guide - Diagnosing and Solving Racemization Issues

Unexpected racemization can be a significant setback in a synthetic campaign. This section provides a systematic approach to identifying the root cause of stereochemical instability and implementing effective solutions.

Issue 1: Loss of Enantiomeric Purity During N-Deprotection (e.g., Boc, Cbz)

Probable Causes:

-

Harsh Acidic or Basic Conditions: Standard deprotection protocols using strong acids (e.g., TFA, HCl) or bases can create an environment conducive to racemization, especially if the chiral center is susceptible to enolization or other equilibration mechanisms.

-

Elevated Temperatures: Increased reaction temperatures accelerate the rate of racemization.[1]

-

Prolonged Reaction Times: Extended exposure to deprotection reagents increases the likelihood of epimerization.

Solutions & Scientific Rationale:

| Solution | Scientific Rationale |

| Use Milder Deprotection Reagents | For Boc deprotection, consider using milder acids like 10% H₂SO₄ in dioxane or TMSOTf/2,6-lutidine. For Cbz groups, catalytic transfer hydrogenation (e.g., Pd/C with ammonium formate) is often gentler than standard hydrogenation. |

| Optimize Reaction Temperature | Perform deprotection at the lowest effective temperature.[1] For many reactions, starting at 0°C and slowly warming to room temperature can minimize racemization while still achieving complete conversion. |

| Monitor Reaction Progress Closely | Use TLC, LC-MS, or other in-process controls to determine the minimum time required for complete deprotection. Quench the reaction promptly upon completion. |

Issue 2: Racemization During Coupling Reactions or Functional Group Manipulations

Probable Causes:

-

Strongly Basic Conditions: The use of strong, non-hindered bases like sodium hydride or potassium tert-butoxide can deprotonate a labile proton adjacent to the chiral center, leading to racemization.

-

Activation of Adjacent Carbonyl Groups: In cases where a substituent contains a carbonyl group (e.g., an ester or amide), activation for a subsequent reaction can inadvertently lead to enolization and loss of stereochemistry.

-

Nucleophilic Attack at the Chiral Center: Certain reagents may directly participate in an S(_N)2-type reaction at the chiral center, causing inversion of stereochemistry.

Solutions & Scientific Rationale:

| Solution | Scientific Rationale |

| Employ Sterically Hindered, Non-Nucleophilic Bases | Bases like 2,4,6-collidine or N-methylmorpholine are preferable to stronger, less hindered bases like DIPEA, as they are less likely to cause deprotonation at the chiral center.[3] |

| Utilize Racemization-Suppressing Additives | When activating carboxylic acids for amide bond formation, additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can minimize racemization by forming less reactive activated esters.[3][4] |

| Choose Appropriate Protecting Groups | If a functional group manipulation is causing racemization, consider if a different protecting group strategy could shield the chiral center or prevent unwanted side reactions. |

| Lower Reaction Temperature | As with deprotection, performing coupling reactions at reduced temperatures can significantly slow the rate of racemization.[1] |

Issue 3: Epimerization During Purification (Chromatography)

Probable Causes:

-

Acidic or Basic Stationary Phases: Standard silica gel can be acidic and may promote racemization of sensitive compounds. Similarly, some amine-based columns can be basic.

-

Inappropriate Solvent Systems: Solvents that can act as proton donors or acceptors may facilitate on-column racemization.

-

Prolonged Exposure to the Stationary Phase: Long chromatography run times increase the contact time between the compound and the stationary phase, providing more opportunity for racemization.

Solutions & Scientific Rationale:

| Solution | Scientific Rationale |

| Use Neutral or Deactivated Stationary Phases | Consider using deactivated silica gel (e.g., treated with a base like triethylamine) or alternative stationary phases like alumina or Florisil. |

| Buffer the Mobile Phase | Adding a small amount of a neutral or slightly basic additive (e.g., 0.1% triethylamine) to the mobile phase can neutralize active sites on the stationary phase. |

| Optimize Chromatography Method for Speed | Develop a method that provides adequate separation in the shortest possible time. This could involve using a stronger solvent system or a shorter column. |

| Consider Alternative Purification Techniques | If racemization on the column is persistent, explore other purification methods such as crystallization or preparative HPLC with a neutral stationary phase. |

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism of racemization for 4-(cyclohexyloxy)piperidine derivatives?

A1: The most probable mechanism depends on the specific substitution pattern. However, a common pathway involves the deprotonation of a proton alpha to a carbonyl group or adjacent to the piperidine nitrogen if it is part of an electron-withdrawing system. This can lead to the formation of a planar enolate or a related intermediate, which can be protonated from either face, resulting in a racemic mixture.[4] Another possibility, especially under acidic conditions, is the reversible opening and closing of the piperidine ring, which can lead to epimerization at the C4 position.

Q2: How can I accurately determine the enantiomeric excess (ee) of my compound?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric purity of piperidine derivatives.[5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Other techniques include chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), though the latter may require derivatization to increase volatility.[5] For compounds lacking a UV chromophore, pre-column derivatization with a UV-active agent is often necessary for detection.[5][6]

Q3: Are there any specific N-protecting groups that are known to be more resistant to racemization?

A3: While no protecting group can completely prevent racemization under all conditions, some are generally considered more robust. For example, the tert-butyloxycarbonyl (Boc) group is often preferred over the benzyloxycarbonyl (Cbz) group in situations where hydrogenation may lead to side reactions. The choice of protecting group should be made in the context of the overall synthetic strategy and the specific reaction conditions to be employed.

Q4: Can the conformation of the piperidine ring influence its susceptibility to racemization?

A4: Yes, the conformation of the piperidine ring can play a role. The piperidine ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can affect the acidity of adjacent protons and the steric accessibility of the chiral center.[7][8] Computational studies can be a valuable tool for understanding the preferred conformation of a particular derivative and how this might influence its stability.[7]

Q5: I suspect my compound is racemizing during storage. What are the best practices for storing chiral 4-(cyclohexyloxy)piperidine derivatives?

A5: To minimize the risk of racemization during storage, it is advisable to store the compound as a solid in a cool, dark, and dry place. If the compound must be stored in solution, use a non-polar, aprotic solvent and store at low temperatures (e.g., -20°C). Avoid storing solutions in protic or acidic/basic solvents for extended periods. It is also good practice to re-analyze the enantiomeric purity of a sample that has been stored for a significant amount of time before use.

Part 3: Key Experimental Protocols

Protocol 1: Chiral HPLC Analysis of a Substituted 4-(Cyclohexyloxy)piperidine Derivative

This protocol provides a general starting point for developing a chiral HPLC method. Optimization of the mobile phase and column type will be necessary for specific compounds.

Materials:

-

Chiral HPLC column (e.g., Chiralpak AD-H, Chiralcel OD-H)

-

HPLC-grade isopropanol

-

HPLC-grade hexane

-

Diethylamine (optional, for basic compounds)

-

Sample of the 4-(cyclohexyloxy)piperidine derivative dissolved in mobile phase

Procedure:

-

Column Installation and Equilibration: Install the chiral column in the HPLC system. Equilibrate the column with the initial mobile phase (e.g., 90:10 hexane:isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Sample Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Chromatographic Separation: Run the separation isocratically.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

-

Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).

-

Method Optimization: If the resolution is poor, adjust the mobile phase composition (e.g., increase or decrease the percentage of isopropanol). For basic compounds, adding a small amount of diethylamine (e.g., 0.1%) to the mobile phase can improve peak shape.[6]

Protocol 2: Racemization-Suppressed Amide Coupling

This protocol describes a general procedure for amide bond formation designed to minimize racemization of the chiral piperidine derivative.

Materials:

-

Chiral 4-(cyclohexyloxy)piperidine derivative (amine)

-

Carboxylic acid

-

Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

2,4,6-Collidine

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the carboxylic acid (1.2 equivalents) and Oxyma (1.2 equivalents) in anhydrous DMF.

-

Base Addition: Add 2,4,6-collidine (2.0 equivalents) to the solution.

-

Activation: Add DIC (1.2 equivalents) to the mixture and stir at room temperature for 10-15 minutes.

-

Amine Addition: Add a solution of the chiral 4-(cyclohexyloxy)piperidine derivative (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on deactivated silica gel.

Part 4: Visualization of Key Concepts

Diagram 1: General Racemization Mechanism

Caption: Base-catalyzed racemization via a planar intermediate.

Diagram 2: Troubleshooting Workflow for Racemization

Caption: A logical workflow for troubleshooting racemization issues.

References

- Vertex AI Search. (n.d.). Catalytic Enantioselective Piperidine Synthesis.

- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.

- ResearchGate. (n.d.). Synthesis of Substituted Piperidines by Enantioselective Desymmetrizing Intramolecular aza-Michael Reactions.

- Wiley Online Library. (n.d.). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives.

- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality.

- ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

- PMC. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.

- ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization.

- BenchChem. (n.d.). Technical Support Center: Prevention of Racemization in Peptide Synthesis.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- PMC. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.

- ResearchGate. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.

- Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.). Conformations observed for N-alkyl-substituted piperidine and related....

- Chromatography Today. (2020). Trouble with chiral separations.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- PMC. (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation.

- ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.

- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.

- ResearchGate. (2025). Unusual effects of separation conditions on chiral separations.

- BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.

- ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

- PubMed. (n.d.). Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites.

- ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research.

- ORCA - Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery.

- PMC. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.

- YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2.

- ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C-H....

- Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.

- PMC. (2021). Enantiomeric Separation of New Chiral Azole Compounds.

- Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine.

- PubMed. (n.d.). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo.

- PMC. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.

- PMC. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.

- BenchChem. (n.d.). "troubleshooting guide for the synthesis of heterocyclic compounds".

- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- Chemistry World. (2025). Stable nitrogen chiral centres are possible – under the right conditions.

- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.

- PMC. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy.

- Taylor & Francis. (n.d.). Racemization – Knowledge and References.

- Royal Society of Chemistry. (n.d.). Biaxially chiral compounds: research and development of synthesis. Chemical Communications.

- Reddit. (2023). Does nitrogen act as a chiral centre in (a)?. r/OrganicChemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Stability & Salt Selection for 4-(Cyclohexyloxy)piperidine

Ticket ID: TSP-4CP-001 Status: Open Subject: Optimization of Solid-State Stability and Handling for 4-(Cyclohexyloxy)piperidine Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary

You are likely accessing this guide because the standard Hydrochloride (HCl) salt of 4-(Cyclohexyloxy)piperidine is exhibiting deliquescence (absorbing moisture until it dissolves), or the free base is presenting as an unmanageable oil.

Due to the lipophilic cyclohexyl ether tail combined with the secondary amine head, this molecule suffers from a "hydrophilicity mismatch" with small inorganic counterions like chloride. This guide provides a validated pathway to switch to organic counterions —specifically Fumarate or Tosylate —to achieve a non-hygroscopic, free-flowing crystalline solid.

Module 1: The "Why" – Causality & Mechanism

To solve the stability issue, we must first diagnose the molecular interaction failures.

The Lipophilicity Mismatch

4-(Cyclohexyloxy)piperidine is an amphiphilic molecule with a significant lipophilic domain (the cyclohexyl ether).

-

The Problem: When you form a salt with a small, hard anion like Chloride (

), the crystal lattice energy is often insufficient to overcome the hydration energy. The lattice "breaks" easily in the presence of atmospheric moisture, leading to hygroscopicity. -

The Solution: You need a "softer," larger, and more lipophilic counterion that matches the hydrophobic bulk of the cyclohexyl group. This maximizes Van der Waals interactions in the crystal lattice, excluding water.

The pKa Rule (ΔpKa)

The piperidine nitrogen is strongly basic (

-

Stability Requirement: For a stable salt, the

( -

Selection: While HCl satisfies this, organic acids like p-Toluenesulfonic acid (Tosylate) and Fumaric acid also provide sufficient proton transfer potential while offering superior lattice packing properties.

Module 2: Recommended Alternative Salts

Based on structural analogues and solid-state thermodynamics, the following two salt forms are the highest-probability candidates to replace HCl.

Candidate A: The Fumarate Salt (First Choice)

-

Stoichiometry: Likely 2:1 (Base:Acid) or 1:1 depending on crystallization solvent.

-